(2Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-3-yl)methyl]prop-2-enamide
Description
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Properties
IUPAC Name |
(Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N4O3S/c23-16-10-18(24)21-19(11-16)32-22(26-21)27(13-15-2-1-9-25-12-15)20(29)8-5-14-3-6-17(7-4-14)28(30)31/h1-12H,13H2/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVXFWSHKMVGML-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-3-yl)methyl]prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.41 g/mol. The structure features a benzothiazole ring, nitro and pyridine substituents, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, in vitro studies have shown that related compounds demonstrate antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentrations (MICs) for these compounds often fall below 50 µg/mL, indicating high efficacy against tested organisms .
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 15.62 |
| Compound B | Antifungal | 15.62 |
Anticancer Properties
The compound has been evaluated for its anticancer potential in various cancer cell lines. Studies have reported that it exhibits cytotoxic effects against human breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines. The IC50 values for these activities range from 6.46 to 6.56 µM, suggesting that the compound effectively inhibits cancer cell proliferation .
Enzyme Inhibition
One of the mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. For example, studies have shown that it can inhibit the activity of enzymes involved in metabolic pathways, potentially disrupting tumor growth and microbial resistance mechanisms .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, leading to altered cellular metabolism.
- DNA Interaction : It may intercalate into DNA, affecting replication and transcription processes.
- Signaling Modulation : The compound can modulate signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the biological activity of similar benzothiazole derivatives:
- Study on Anticancer Activity : A study demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity in vitro against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Screening : Another investigation found that compounds with similar structures showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, reinforcing the potential utility of benzothiazole derivatives in treating infections .
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties through various mechanisms:
Case Study
A study involving human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria.
Pharmacokinetics
Understanding the pharmacokinetic profile of (2Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-[(pyridin-3-yl)methyl]prop-2-enamide is crucial for assessing its therapeutic potential.
Key Pharmacokinetic Parameters
- Absorption: Predicted to have high gastrointestinal absorption based on Lipinski's rule of five.
- Bioavailability: Estimated at approximately 55%, indicating good systemic availability.
These parameters suggest that the compound could be effectively absorbed and utilized within biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
